molecular formula C8H10BNO3 B1265862 3-Acetamidophenylboronic acid CAS No. 78887-39-5

3-Acetamidophenylboronic acid

Cat. No. B1265862
CAS RN: 78887-39-5
M. Wt: 178.98 g/mol
InChI Key: IBTSWKLSEOGJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetamidophenylboronic acid is a chemical compound with potential applications in material sciences and biological fields due to its unique properties. The compound's synthesis, molecular structure, and various chemical and physical properties have been studied extensively to explore its applications.

Synthesis Analysis

The novel synthesis of 3-Acetamido-6-heptafluoropropylphenylboronic acid demonstrates the modification potential of 3-Acetamidophenylboronic acid for enhanced binding in biological applications, showcasing its versatile reactivity and functionalization capabilities (Shiino et al., 1993).

Molecular Structure Analysis

The molecular structure of 3-Acetamidophenylboronic acid and its derivatives, such as o-acetamidophenylboronate esters, has been analyzed to show the importance of O-B interactions in stabilizing the molecule and enhancing its reactivity towards bioconjugation with carbohydrates (Cai & Keana, 1991).

Chemical Reactions and Properties

The electrochemical cleavage of the carbon-boron bond in p-acetamidophenylboronic acid under neutral pH conditions reveals its potential in developing electrical controlled drug delivery systems, highlighting its significant chemical reactivity and utility in novel applications (Sato et al., 2021).

Physical Properties Analysis

Vibrational spectroscopic studies of 3-hydroxyphenylboronic acid, a related compound, provide insights into the optimized molecular structure and vibrational frequencies, helping to understand the physical properties and stability of 3-Acetamidophenylboronic acid derivatives (Sert et al., 2013).

Chemical Properties Analysis

The generation of aryl radicals from arylboronic acids by manganese(III) acetate showcases the chemical versatility and reactivity of 3-Acetamidophenylboronic acid, opening avenues for its use in the synthesis of complex organic structures and as intermediates in organic synthesis (Demir et al., 2003).

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

  • Scientific Field : Organic Chemistry
  • Application Summary : 3-Acetamidophenylboronic acid is used as a reactant in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize carbon-carbon bonds.
  • Methods of Application : The exact procedures can vary, but generally, the reaction involves the coupling of a boronic acid (like 3-Acetamidophenylboronic acid) with a halide or pseudo-halide using a palladium catalyst .
  • Results/Outcomes : The outcome is the formation of a biaryl compound. The reaction is notable for its tolerance of a wide range of functional groups and has been widely adopted in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Synthesis of NR2B Subtype of NMDA Receptor Antagonists

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 3-Acetamidophenylboronic acid is used in the synthesis of NR2B subtype of NMDA receptor antagonists for antidepressant activity .
  • Methods of Application : The exact procedures can vary, but it generally involves the use of 3-Acetamidophenylboronic acid as a building block in the synthesis of these antagonists .
  • Results/Outcomes : The outcome is the production of potential antidepressant compounds. NMDA receptor antagonists are being investigated for their potential use in the treatment of depressive disorders .

Synthesis of (Indolyl)-3,5-substituted Benzene Analogs

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 3-Acetamidophenylboronic acid is used in the synthesis of (Indolyl)-3,5-substituted benzene analogs with antimitotic and antitumor activity .
  • Methods of Application : The exact procedures can vary, but it generally involves the use of 3-Acetamidophenylboronic acid as a building block in the synthesis of these analogs .
  • Results/Outcomes : The outcome is the production of potential antitumor compounds. These compounds are being investigated for their potential use in the treatment of cancer .

Trifluoromethylation

  • Scientific Field : Organic Chemistry
  • Application Summary : 3-Acetamidophenylboronic acid can be used in trifluoromethylation reactions . This is a type of reaction that introduces a trifluoromethyl group into a molecule.
  • Methods of Application : The exact procedures can vary, but generally, the reaction involves the use of a trifluoromethylating reagent and 3-Acetamidophenylboronic acid .
  • Results/Outcomes : The outcome is the formation of a trifluoromethylated compound. Trifluoromethylated compounds are often used in pharmaceuticals and agrochemicals due to the unique properties of the trifluoromethyl group .

Synthesis of Substituted Pyrrolidines and Tetrahydrofurans

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 3-Acetamidophenylboronic acid is used in the synthesis of substituted pyrrolidines and tetrahydrofurans, which are used as AMPA receptor positive modulators .
  • Methods of Application : The exact procedures can vary, but it generally involves the use of 3-Acetamidophenylboronic acid as a building block in the synthesis of these modulators .
  • Results/Outcomes : The outcome is the production of potential therapeutic compounds. AMPA receptor positive modulators are being investigated for their potential use in the treatment of neurological disorders .

Synthesis of Biphenylylmethylimidazole Derivatives

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 3-Acetamidophenylboronic acid is used in the synthesis of biphenylylmethylimidazole derivatives for use as 17,20-lyase inhibitors .
  • Methods of Application : The exact procedures can vary, but it generally involves the use of 3-Acetamidophenylboronic acid as a building block in the synthesis of these inhibitors .
  • Results/Outcomes : The outcome is the production of potential therapeutic compounds. 17,20-lyase inhibitors are being investigated for their potential use in the treatment of diseases like prostate cancer .

Oxidative Dimerization

  • Scientific Field : Organic Chemistry
  • Application Summary : 3-Acetamidophenylboronic acid can be used in the synthesis of symmetric biaryls via oxidative dimerization using a palladium catalyst and water as a solvent .
  • Methods of Application : The exact procedures can vary, but generally, the reaction involves the use of a palladium catalyst, water as a solvent, and 3-Acetamidophenylboronic acid .
  • Results/Outcomes : The outcome is the formation of symmetric biaryls. These compounds are often used in pharmaceuticals and agrochemicals due to their unique properties .

Safety And Hazards

3-Acetamidophenylboronic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . If swallowed, seek immediate medical assistance . It is also advised to store the compound in a dry, cool, and well-ventilated place .

properties

IUPAC Name

(3-acetamidophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO3/c1-6(11)10-8-4-2-3-7(5-8)9(12)13/h2-5,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTSWKLSEOGJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074678
Record name Boronic acid, B-[3-(acetylamino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetamidophenylboronic acid

CAS RN

78887-39-5
Record name Boronic acid, (3-(acetylamino)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078887395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boronic acid, B-[3-(acetylamino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-acetamidophenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetamidophenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Acetamidophenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-Acetamidophenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-Acetamidophenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-Acetamidophenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-Acetamidophenylboronic acid

Citations

For This Compound
54
Citations
D Shiino, YJ Kim, Y Murata, M Yamaguchi… - Chemistry …, 1993 - journal.csj.jp
… 3-Acetamido-6-heptafluoropropylphenylboronic acid was synthesized by the perfluoroalkylation of 3-acetamidophenylboronic acid (pKa=8.3) with bis(heptafluorobutyryl)peroxide. The …
Number of citations: 6 www.journal.csj.jp
SA Asher, VL Alexeev, AV Goponenko… - Journal of the …, 2003 - ACS Publications
… and pK a values for 3-acetamidophenylboronic acid and 3-… -fold smaller than to 3-acetamidophenylboronic acid in solution as … larger than for 3-acetamidophenylboronic acid in solution. …
Number of citations: 565 pubs.acs.org
H Jo, S Sim - 2022 - chemrxiv.org
… This development was made possible by our finding that 3acetamidophenylboronic acid (APBA) and polymers of APBA (pAPBA) form dynamic covalent bonds with available diols on …
Number of citations: 2 chemrxiv.org
SX Cai, JFW Keana - Bioconjugate Chemistry, 1991 - ACS Publications
The synthesisand properties of o-acetamidophenylboronic acid 8 and the corresponding 1, 2-diol cyclic boronates 13 and 16 are reported. The presence of an OB interaction in 8 and …
Number of citations: 52 pubs.acs.org
ED Farfán-García, MC Rosales-Hernández… - Journal of Trace …, 2022 - Elsevier
Background Boron is a trace element with increasing importance in drug design. In this sense, boronic acids are emerging as therapeutic agents for several diseases. Methods Herein, 3…
Number of citations: 4 www.sciencedirect.com
WLA Brooks, CC Deng, BS Sumerlin - ACS omega, 2018 - ACS Publications
… Of the boronic acids investigated, 3-acetamidophenylboronic acid (3-AcPBA) was found to have the highest pK a , whereas the electron-withdrawing inductive and resonance effects for …
Number of citations: 127 pubs.acs.org
A Leitner, W Lindner - Journal of mass spectrometry, 2003 - Wiley Online Library
… Synthesis of 3-acetamidophenylboronic acid 3-Acetamidophenylboronic acid was synthesized according to the following protocol: 155 mg (1 mmol) of 3-aminophenylboronic acid …
AJ Van Der Vlies, M Morisaki, HI Neng… - Bioconjugate …, 2019 - ACS Publications
… To further confirm that the red shift is due to the formation of a Cur-PBA complex, we also measured UV–vis spectra of Cur after mixing with 3-acetamidophenylboronic acid (PBAAc, …
Number of citations: 25 pubs.acs.org
S Dachwitz, DH Duwe, YH Wang… - … A European Journal, 2020 - Wiley Online Library
… , for example, para-tolylboronic acid and 3-acetamidophenylboronic acid, giving 68 % and 78 % conversion … Using the electron-rich boronic acids 3-acetamidophenylboronic acid and 3-…
H Jo, S Sim - ACS Applied Materials & Interfaces, 2022 - ACS Publications
… This development was made possible by our finding that 3-acetamidophenylboronic acid (APBA) and APBA-containing polymers form dynamic covalent bonds with available diols on …
Number of citations: 7 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.